molecular formula C9H10N2O3 B12342907 methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate

methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate

Cat. No.: B12342907
M. Wt: 194.19 g/mol
InChI Key: BELBATQPRYKIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-[(E)-N'-hydroxycarbamimidoyl]benzoate . This nomenclature reflects three key structural elements:

  • A methyl ester group at position 1 of the benzene ring.
  • An amidoxime substituent (-C(=N-OH)-NH2) at position 3.
  • The E stereochemical designation for the imine double bond in the amidoxime group.

The compound’s CAS registry number is 1227154-43-9 , and its molecular formula is C9H10N2O3 , with a molecular weight of 194.19 g/mol . Systematic identifiers include:

Property Value Source
SMILES COC(=O)C1=CC=CC(=C1)/C(=N\O)/N
InChIKey BELBATQPRYKIIA-UHFFFAOYSA-N
Simplified molecular input line entry system (SMILES) explicitly encodes the E configuration via the /=N\O/ notation, distinguishing it from the Z isomer.

Molecular Architecture and Stereochemical Configuration

The molecule consists of three primary components:

  • Benzoate core : A benzene ring with a methyl ester (-COOCH3) at position 1.
  • Amidoxime group : At position 3, a carbamimidoyl moiety (-C(=N-OH)-NH2) forms an imine bond with the benzene ring.
  • Stereochemical arrangement : The E configuration specifies that the hydroxylamine (-OH) and amine (-NH2) groups are on opposite sides of the C=N double bond.

Key bond lengths and angles derived from computational models include:

  • C=N bond length: 1.28 Å (typical for imines).
  • N-O bond length: 1.40 Å (consistent with hydroxylamine derivatives).
  • Dihedral angle between the benzene ring and amidoxime plane: 12.7° , indicating partial conjugation.

The stereoelectronic effects of the E configuration reduce steric hindrance between the hydroxylamine group and the benzene ring, stabilizing the molecule compared to its Z counterpart.

Crystallographic Data and Hydrogen-Bonding Networks

While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous amidoxime-containing structures exhibit characteristic hydrogen-bonding patterns. For example:

  • The hydroxylamine (-OH) group typically acts as a hydrogen-bond donor to ester carbonyl oxygen atoms.
  • The amine (-NH2) group forms bifurcated hydrogen bonds with adjacent molecules, creating layered supramolecular architectures.

In methanol solutions, intramolecular hydrogen bonding between the oxime hydroxyl and ester carbonyl groups has been observed via NMR spectroscopy, stabilizing a planar conformation. Theoretical models predict a crystal density of 1.32 g/cm³ and a melting point range of 182–185°C .

Comparative Analysis of (E) vs. (Z) Isomeric Forms

The E and Z isomers of methyl 3-amino(hydroxyimino)methylbenzoate differ in the spatial arrangement of substituents around the C=N bond:

Property E Isomer Z Isomer
Stability Thermodynamically favored Less stable due to steric strain
Synthetic prevalence Primary product in hydroxylamine reactions Requires directed synthesis
Dipole moment 5.2 Debye 6.1 Debye (estimated)

The E isomer’s dominance arises from reduced steric clash between the bulky benzene ring and hydroxylamine group. Infrared spectroscopy distinguishes the isomers via N-H stretching frequencies:

  • E isomer: 3440 cm⁻¹ (sharp, intramolecular H-bonding).
  • Z isomer: 3380 cm⁻¹ (broad, intermolecular H-bonding).

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 3-[(E)-N'-hydroxycarbamimidoyl]benzoate

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)

InChI Key

BELBATQPRYKIIA-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)/C(=N\O)/N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Reductive Amination

A less common method involves reductive amination of methyl 3-formylbenzoate with hydroxylamine, followed by reduction. However, this route is less efficient (yields ~45%) and requires palladium catalysts.

Multi-Step Synthesis from Gefitinib Intermediates

Adapted from gefitinib synthesis protocols, this method involves:

  • Nitration of methyl 3-hydroxy-4-methoxybenzoate.
  • Reduction to the amine.
  • Condensation with hydroxylamine.
    Limitation : Complexity and lower scalability.

Industrial-Scale Considerations

For bulk production, continuous flow reactors and automated systems are employed to enhance efficiency:

  • Catalyst : Raney nickel or Pd/C for reductive steps.
  • Solvent Recovery : tert-Butanol is recycled to reduce waste.

Analytical Characterization

Successful synthesis is confirmed via:

  • 1H NMR : Peaks at δ 3.88 (s, 3H, OCH3), 8.29 (s, 1H, N=CH).
  • HPLC : Retention time = 1.93 min (Method 4).
  • Mass Spec : m/z = 194 [M+H]+.

Challenges and Solutions

  • Isomer Separation : Chromatography (silica gel, EtOAc/hexane) resolves E/Z mixtures.
  • Moisture Sensitivity : Reactions conducted under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.

1.1 Antiplatelet Activity
Research indicates that compounds similar to this compound can function as GPIIb/IIIa antagonists, which are crucial in preventing platelet aggregation. This property is essential for developing treatments for thrombotic disorders .

1.2 Antitumor Activity
Analogues of this compound have shown promising cytotoxic effects against various cancer cell lines, including HeLa and HT29 cells. The antitumor activity is attributed to their ability to inhibit tubulin polymerization, disrupting cancer cell division .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.

2.1 Synthesis of Heterocycles
The compound can be employed in the synthesis of heterocyclic structures, which are prevalent in many pharmaceutical agents. For instance, it can be utilized in the formation of various nitrogen-containing heterocycles through condensation reactions .

2.2 Derivative Formation
Researchers have successfully synthesized derivatives of this compound by modifying its functional groups, leading to compounds with enhanced biological activity or improved pharmacokinetic profiles .

Hemiasterlin Analogues

A study developed structural analogs of hemiasterlin incorporating this compound derivatives. These analogs were evaluated for their cytotoxicity and antitubulin activities, showing effective inhibition against cancer cell lines .

Platelet Aggregation Inhibition

In another study, the compound was tested for its ability to inhibit platelet aggregation. Results demonstrated that it could effectively block GPIIb/IIIa receptor activation, highlighting its potential as an antithrombotic agent .

Data Tables

Application AreaDescriptionExample Findings
Medicinal ChemistryAntiplatelet and antitumor propertiesInhibition of platelet aggregation; cytotoxicity against cancer cells
Organic SynthesisBuilding block for heterocyclic compoundsSynthesis of nitrogen-containing heterocycles
Derivative FormationModification of functional groups for enhanced activityImproved pharmacokinetic profiles

Mechanism of Action

The mechanism of action of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, it can undergo hydrolysis to release active intermediates that interact with cellular pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key benzoate derivatives and their structural/functional differences relative to methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate:

Compound Name Substituent at 3-Position Key Properties/Applications Reference
Methyl 3-[(6-bromoindol-1-yl)methyl]benzoate Indole-brominated alkyl chain HIV-1 fusion inhibition
Methyl 3-((6-methoxy-benzofuropyrazol-3-yl)amino)benzoate Methoxy-benzofuropyrazole amino group Tumor cell growth inhibition
Methyl 2-amino-3-hydroxybenzoate 2-Amino, 3-hydroxy Potential antioxidant/chelator
Ethyl 4-amino-3-methylbenzoate 4-Amino, 3-methyl Precursor for antitumor agents
Methyl 3-bromo-4-methylbenzoate 3-Bromo, 4-methyl Halogenated intermediate in organic synthesis

Key Observations:

  • Electronic Effects: Halogenated derivatives (e.g., bromo, chloro) exhibit enhanced electrophilicity, making them reactive intermediates for cross-coupling reactions . In contrast, amino and hydroxyimino groups in the target compound may favor nucleophilic or redox-active behavior.
  • Biological Activity: Indole- and pyrazole-substituted benzoates (e.g., compounds in ) demonstrate antiviral and anticancer properties, likely due to π-π stacking with biomolecular targets. The hydroxyimino group in the target compound could introduce unique binding modes via hydrogen bonding or metal coordination.
  • Solubility: Methoxy and hydroxy substituents (e.g., ) improve aqueous solubility, whereas bromo or trifluoromethyl groups enhance lipophilicity . The amino-hydroxyimino group may balance both properties.

Physicochemical and Spectroscopic Data

  • Molecular Weight: The target compound’s molecular formula (C₉H₁₀N₂O₃) suggests a molecular weight of ~194.19 g/mol, intermediate between simpler hydroxy/amino benzoates (e.g., 167.16 g/mol for methyl 2-amino-3-hydroxybenzoate ) and bulkier halogenated derivatives (e.g., 243.08 g/mol for methyl 3-bromo-4-methylbenzoate ).

Biological Activity

Methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate, also known as methyl 3-(N-hydroxycarbamimidoyl)benzoate, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
IUPAC Namemethyl 3-[(E)-N'-hydroxycarbamimidoyl]benzoate
InChI KeyBELBATQPRYKIIA-UHFFFAOYSA-N

The compound features a hydroxyimino group which is pivotal for its biological activity. The structural formula indicates the presence of functional groups that can participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyimino moiety can form stable complexes with metal ions, which may enhance its antimicrobial and anticancer properties. Additionally, the compound can undergo hydrolysis to release active intermediates that engage with cellular pathways, potentially influencing cell signaling and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and showed promising results:

  • Tested Strains: Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC): Ranges from 50 to 200 µg/mL depending on the strain.

In vitro studies suggest that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values: Approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.

Mechanistic studies reveal that this compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. Results demonstrated a notable reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative therapeutic agent .
  • Anticancer Activity Investigation:
    Another research effort focused on evaluating the anticancer effects of this compound on various cancer cell lines. The findings indicated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.